N-Piperidin-1-yl-nicotinamide
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Overview
Description
N-Piperidin-1-yl-nicotinamide is a compound that features a piperidine ring attached to a nicotinamide moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, while nicotinamide is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Piperidin-1-yl-nicotinamide typically involves the reaction of nicotinoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Piperidin-1-yl-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the nicotinamide moiety to its corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Piperidin-1-yl-aminomethylpyridine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Piperidin-1-yl-nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Piperidin-1-yl-nicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes involved in various biological pathways. The piperidine ring can interact with receptor sites, while the nicotinamide moiety can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler form of vitamin B3 with similar biological activity.
Piperidine: A basic structure that forms the backbone of many pharmacologically active compounds.
Nicotinoyl chloride: A precursor used in the synthesis of N-Piperidin-1-yl-nicotinamide.
Uniqueness
This compound is unique due to its combined structural features of piperidine and nicotinamide, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and interactions compared to its individual components.
Properties
IUPAC Name |
N-piperidin-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(10-5-4-6-12-9-10)13-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZNUPILNANKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643062 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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